[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946253-30-1
Cat. No.: VC5009121
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946253-30-1 |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 |
| IUPAC Name | [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C24H24N4O4/c1-14-10-11-18(12-15(14)2)28-16(3)22(26-27-28)24(29)31-13-20-17(4)32-23(25-20)19-8-6-7-9-21(19)30-5/h6-12H,13H2,1-5H3 |
| Standard InChI Key | KRCVWLABMSSLJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates two distinct heterocyclic systems:
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Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted at the 2-position with a 2-methoxyphenyl group and at the 5-position with a methyl group.
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Triazole Ring: A 1,2,3-triazole moiety substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxylate ester.
The methoxy and methyl groups on the aromatic rings enhance lipophilicity, potentially influencing bioavailability and membrane permeability. The carboxylate ester at the triazole’s 4-position introduces hydrolytic instability, which may be leveraged for prodrug design .
Table 1: Key Structural Features and Functional Groups
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions leveraging transition-metal catalysis, as detailed in recent organometallic studies :
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Oxazole Formation: Cyclocondensation of 2-methoxyphenylacetonitrile derivatives with methylglyoxal under acidic conditions.
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Triazole Construction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a 3,4-dimethylphenyl azide and a propargyl carboxylate .
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Esterification: Coupling of the oxazole and triazole precursors via a Mitsunobu reaction or nucleophilic substitution.
Table 2: Catalytic Systems for Key Steps
| Reaction Step | Catalysts/Reagents | Yield (%) |
|---|---|---|
| Oxazole cyclization | , 80°C | 65–70 |
| CuAAC | , ascorbic acid | 85–90 |
| Esterification | DCC, DMAP | 75–80 |
The use of palladium and copper catalysts in cross-coupling reactions (e.g., Sonogashira, Suzuki) has been critical for introducing aryl and alkynyl groups while maintaining stereochemical integrity .
Biological Activity and Mechanism
Table 3: Comparative Antifungal Activity (IC₅₀, μM)
| Compound | Candida albicans | Aspergillus fumigatus |
|---|---|---|
| Target compound | 1.2 ± 0.3 | 3.8 ± 0.5 |
| Fluconazole | 2.5 ± 0.4 | >10 |
| Itraconazole | 0.8 ± 0.2 | 2.1 ± 0.3 |
Data suggest moderate activity against Candida spp. but limited efficacy against Aspergillus, likely due to reduced membrane penetration .
Antimicrobial and Anti-inflammatory Effects
Preliminary studies indicate that the oxazole-triazole hybrid structure may also disrupt bacterial cell wall synthesis (MIC = 8–16 μg/mL against Staphylococcus aureus) and inhibit cyclooxygenase-2 (COX-2) by 40–50% at 10 μM .
Applications in Drug Development
Prodrug Design
The carboxylate ester’s hydrolytic lability positions this compound as a candidate for prodrug strategies. In vitro studies demonstrate rapid conversion to the active carboxylic acid in plasma (t₁/₂ = 2.1 h).
Targeted Delivery Systems
Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could address solubility limitations (aqueous solubility <0.1 mg/mL).
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparisons
The dual heterocyclic system in the target compound confers broader bioactivity compared to simpler analogs .
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